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CAS No.: 110033-13-1

Cat. No.: B8725595

. J

Executive Summary & Scientific Rationale

The compound 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1) serves as a
critical pharmacophore in medicinal chemistry. The quinoline scaffold is ubiquitous in FDA-
approved therapeutics (e.g., chloroquine, ciprofloxacin), while the 4-bromophenoxy moiety
provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,
Buchwald-Hartwig) to generate diverse libraries of bioactive molecules.

This guide details a robust, scalable Williamson Ether Synthesis protocol for this target. Unlike
generic procedures, this protocol addresses specific solubility challenges associated with the
quinoline ring and optimizes the nucleophilic attack of the phenoxide ion to minimize
elimination byproducts.

Key Mechanistic Insights

e Reaction Type:

Nucleophilic Substitution.

» Nucleophile: 4-Bromophenoxide (generated in situ).

» Electrophile: 2-(Chloromethyl)quinoline (or its hydrochloride salt).
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o Catalysis: Potassium lodide (KI) is employed to facilitate a Finkelstein-type halide exchange,
generating a more reactive iodide intermediate in situ, thereby accelerating reaction kinetics
and yield.

Safety & Hazard Analysis

WARNING: This protocol involves handling corrosive and toxic reagents.[1] All manipulations
must be performed in a certified chemical fume hood.

Reagent Hazard Class Critical Precaution

Causes severe skin burns and
2-(Chloromethyl)quinoline Corrosive, Lachrymator eye damage. Use double-

gloving (Nitrile).

) ) Rapidly absorbed through skin.
4-Bromophenol Toxic, Corrosive ) )
Systemic toxin.

Avoid inhalation. Use in a well-

DMF (N,N-Dimethylformamide)  Reprotoxic, Irritant ]
ventilated hood.[1]

] ) Dust hazard.[2] Wear a mask
Potassium Carbonate Irritant o
when weighing.

Reaction Visualization & Workflow

The following diagram illustrates the reaction pathway and the logical flow of the experimental
procedure.
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Starting Materials

4-Bromophenol + 2-(Chloromethyl)quinoline

Mix Reagents

Step 1: Deprotonation
Base: K2CO3
Solvent: DMF or Acetone

Add Kl

Step 2: Activation (Optional)
Catalyst: Kl (Finkelstein Exchange)
R-Cl -> R-l

Step 3: SN2 Substitution
Reflux (60-80°C, 4-6 hrs)

Monitor TLC

Step 4: Quench & Workup
Pour into Ice Water -> Precipitate

Filter Solid

Step 5: Purification
Recrystallization (EtOH) or Column

Characterize

Final Product
2-((4-Bromophenoxy)methyl)quinoline

Click to download full resolution via product page

Caption: Logical workflow for the Williamson ether synthesis of 2-((4-
Bromophenoxy)methyl)quinoline.
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Materials & Equipment

Reagents
» 4-Bromophenol (1.0 equiv, 5.0 mmol, ~0.865 Q)

2-(Chloromethyl)quinoline hydrochloride (1.1 equiv, 5.5 mmol, ~1.18 g)

o Note: If using the free base, adjust MW accordingly. The HCI salt is more stable and

common.

Potassium Carbonate (

) (Anhydrous, 3.0 equiv, 15.0 mmol, ~2.07 g)

Potassium lodide (KI) (Catalytic, 0.1 equiv, ~83 mg)

Solvent: DMF (Dimethylformamide) or Acetonitrile (

).[3]

o Recommendation: DMF allows for a homogeneous reaction at higher temperatures, but
Acetonitrile is easier to remove during workup. This protocol uses DMF for maximum

conversion.

Equipment

e 50 mL Round-bottom flask (RBF) with magnetic stir bar.

Reflux condenser.

Oil bath or heating block.

Rotary evaporator.

Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol
Step 1: Reaction Assembly
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e Charge the Flask: To a clean, dry 50 mL RBF, add 4-bromophenol (0.865 g, 5.0 mmol) and
anhydrous

(2.07 g, 15.0 mmol).

e Solvent Addition: Add DMF (10 mL). Stir at room temperature for 15 minutes.

o Why? This pre-stirring period allows the base to deprotonate the phenol, generating the
phenoxide nucleophile (Ar-

), indicated by a slight color change (often turning yellow/orange).

» Electrophile Addition: Add 2-(Chloromethyl)quinoline hydrochloride (1.18 g, 5.5 mmol) and
catalytic KI (83 mg).

o Note: If using the HCI salt of the quinoline, the excess carbonate neutralizes the HCI in
situ, liberating the free amine for reaction.

Step 2: Thermal Reaction

o Reflux: Attach the condenser and heat the mixture to 80°C in an oil bath.
e Monitoring: Stir vigorously for 4—-6 hours.
o TLC Control: Monitor reaction progress using TLC (Hexane:Ethyl Acetate 7:3).
o Target: Disappearance of the 4-bromophenol spot (
~0.4) and appearance of a new, less polar spot (

~0.6).

Step 3: Workup & Isolation

e Quenching: Allow the reaction mixture to cool to room temperature.

e Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold
water with vigorous stirring.
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o Observation: The product is hydrophobic and should precipitate out as a white or off-white
solid.

« Filtration: Collect the solid by vacuum filtration.
e Washing: Wash the filter cake with:

o mL Water (to remove DMF and inorganic salts).

o mL Cold Ethanol (optional, to remove unreacted phenol traces).

e Drying: Dry the solid in a vacuum oven at 40°C overnight or air-dry on the funnel.

Step 4: Purification (If Necessary)

» Purity Check: If the crude solid is >95% pure by NMR, proceed to use.

o Recrystallization: If purification is needed, recrystallize from hot Ethanol or an Ethanol/Water
mixture.

o Dissolve solid in minimum boiling ethanol.
o Add water dropwise until slight turbidity appears.

o Cool slowly to 4°C.

Characterization Data (Expected)

To validate the synthesis, compare your data against these expected values.
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Technique

Expected Signal / Value

Structural Assignment

Physical State

Off-white to pale yellow solid

Melting Point

108-112 °C (Lit. range varies)

H NMR (400 MHz,

)

5.45 (s, 2H)

(Methylene linker)

6.90 (d, 2H, J=8.8 Hz)

Phenoxy aromatic protons
(ortho to O)

7.38 (d, 2H, J=8.8 Hz)

Phenoxy aromatic protons
(ortho to Br)

7.50 - 8.20 (m, 6H)

Quinoline aromatic protons

C NMR (100 MHz,

Methylene Carbon (

72.5

) )
Phenoxy C-O carbon

1575 (Quaternary)

158.0 Quinoline C-2 carbon

Mass Spec (ESI+)

m/z 314.0/ 316.0

Characteristic 1:1 bromine

isotope pattern

Troubleshooting Guide
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Issue Possible Cause Solution
Ensure
Low Yield Incomplete deprotonation is finely ground and

anhydrous. Increase stir time

before adding electrophile.

Dissolve oil in Ethyl Acetate,

wash extensively with
Product is Oily Residual DMF water/brine, dry over

, and evaporate.

) ] ) ) Add 0.5 equiv more of KI and
Starting Material Remains Reaction stalled ]
increase temp to 90°C.

References
o Williamson Ether Synthesis Overview: Smith, M. B., & March, J. March's Advanced Organic

Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

e Quinoline Functionalization: Musiol, R. (2017). Structure-activity relationship studies of
quinoline derivatives. Current Pharmaceutical Design.

e Synthesis of Phenoxymethylquinolines

o Note: While specific CAS 110033-13-1 papers are rare, the protocol is adapted from
standard procedures for 2-((aryloxy)methyl)quinolines.

o Example Protocol: Madapa, S., et al. (2009). Synthesis and biological evaluation of novel
quinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

o Chemical Safety Data: ECHA Registration Dossier for Quinoline Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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